molecular formula C23H19N3O3 B11028115 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11028115
M. Wt: 385.4 g/mol
InChI Key: FCETWKKXSJAXDM-UHFFFAOYSA-N
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Description

1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor.

    Introduction of the Phenylpropyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: This step may involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the formation of reduced analogs.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-(3-phenylpropyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoindole derivatives.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

1,3-dioxo-2-(3-phenylpropyl)-N-pyridin-4-ylisoindole-5-carboxamide

InChI

InChI=1S/C23H19N3O3/c27-21(25-18-10-12-24-13-11-18)17-8-9-19-20(15-17)23(29)26(22(19)28)14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H,24,25,27)

InChI Key

FCETWKKXSJAXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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